molecular formula C16H16Cl2O2S B14736610 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene CAS No. 5409-95-0

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene

Cat. No.: B14736610
CAS No.: 5409-95-0
M. Wt: 343.3 g/mol
InChI Key: NVYUXFRCYDRUSE-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene is an organic compound with the molecular formula C14H12Cl2O2S. This compound is characterized by the presence of chloro, phenoxy, and ethylsulfanyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 1-chloro-4-nitrobenzene.

    Reaction Steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy groups, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include thionyl chloride, sodium sulfide, and potassium permanganate, with reactions often conducted under basic or acidic conditions.

Scientific Research Applications

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(4-chlorophenoxy)benzene: This compound lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    1-Chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene: Similar to the target compound but without the ethylsulfanyl group, leading to variations in its applications and interactions.

    1-Chloro-4-[2-(4-chlorophenoxy)ethylthio]benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5409-95-0

Molecular Formula

C16H16Cl2O2S

Molecular Weight

343.3 g/mol

IUPAC Name

1-chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene

InChI

InChI=1S/C16H16Cl2O2S/c17-13-1-5-15(6-2-13)19-9-11-21-12-10-20-16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI Key

NVYUXFRCYDRUSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCSCCOC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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